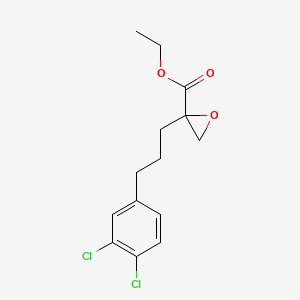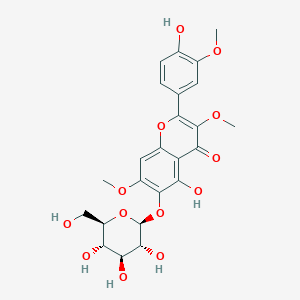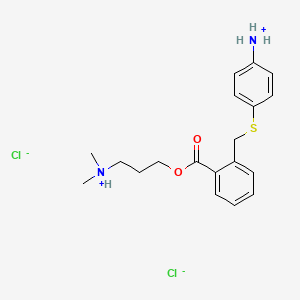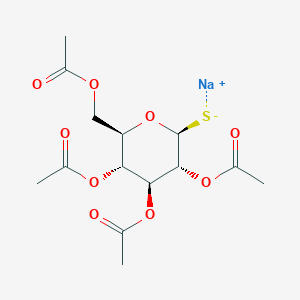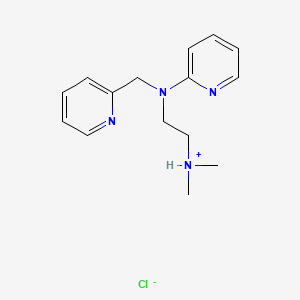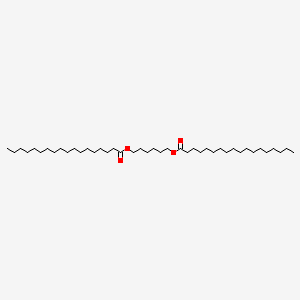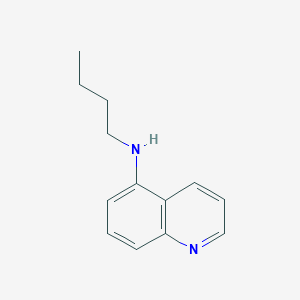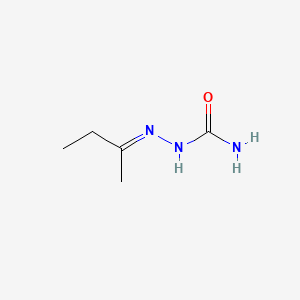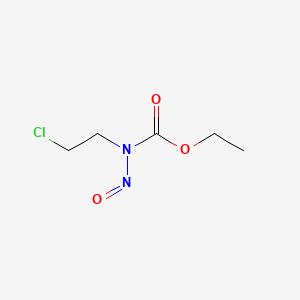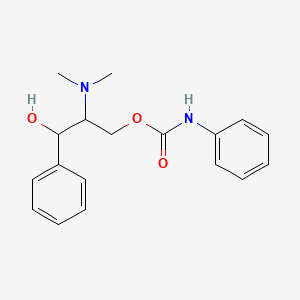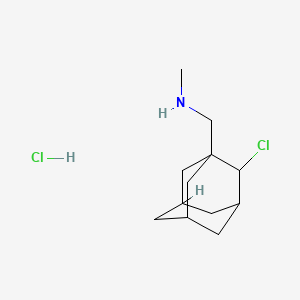
2-Chloro-N-methyl-1-adamantanemethanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-methyl-1-adamantanemethanamine hydrochloride is a chemical compound that belongs to the adamantane family Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methyl-1-adamantanemethanamine hydrochloride typically involves the chlorination of adamantane followed by amination and methylation reactions. The process can be summarized as follows:
Chlorination: Adamantane is reacted with chlorine gas in the presence of a catalyst to introduce a chlorine atom into the adamantane structure.
Amination: The chlorinated adamantane is then treated with a suitable amine, such as methylamine, under controlled conditions to form the amine derivative.
Methylation: The resulting amine derivative is further methylated to introduce the N-methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-Chloro-N-methyl-1-adamantanemethanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction can be used to remove specific functional groups or to alter the oxidation state of the molecule.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxyl groups can yield hydroxylated derivatives, while oxidation can produce ketones or carboxylic acids.
科学研究应用
2-Chloro-N-methyl-1-adamantanemethanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of new drug candidates, particularly those targeting neurological disorders.
Material Science: The compound’s rigid structure makes it useful in the development of advanced materials with specific mechanical properties.
Biological Studies: It is employed in studies investigating the interaction of adamantane derivatives with biological systems, including their potential as antiviral agents.
作用机制
The mechanism of action of 2-Chloro-N-methyl-1-adamantanemethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of certain receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1-Adamantanamine: Another adamantane derivative with similar structural features but different functional groups.
2-Adamantanone: A ketone derivative of adamantane with distinct chemical properties.
Amantadine: A well-known antiviral and antiparkinsonian agent that shares the adamantane core structure.
Uniqueness
2-Chloro-N-methyl-1-adamantanemethanamine hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
属性
CAS 编号 |
59177-62-7 |
|---|---|
分子式 |
C12H21Cl2N |
分子量 |
250.20 g/mol |
IUPAC 名称 |
1-(2-chloro-1-adamantyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H20ClN.ClH/c1-14-7-12-5-8-2-9(6-12)4-10(3-8)11(12)13;/h8-11,14H,2-7H2,1H3;1H |
InChI 键 |
CJYGDQSGQZUEBD-UHFFFAOYSA-N |
规范 SMILES |
CNCC12CC3CC(C1)CC(C3)C2Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




